molecular formula C18H13NO4 B13098177 Methyl 4-(4-hydroxyisoquinoline-1-carbonyl)benzoate

Methyl 4-(4-hydroxyisoquinoline-1-carbonyl)benzoate

Cat. No.: B13098177
M. Wt: 307.3 g/mol
InChI Key: HAYYASYHSGUSLY-UHFFFAOYSA-N
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Description

Methyl 4-(4-hydroxyisoquinoline-1-carbonyl)benzoate is a chemical compound with the molecular formula C18H13NO4 and a molecular weight of 307.3 g/mol . It is known for its high purity and is often used in pharmaceutical testing and research . This compound features a unique structure that combines a benzoate ester with a hydroxyisoquinoline moiety, making it a valuable asset in various scientific fields.

Preparation Methods

The synthesis of Methyl 4-(4-hydroxyisoquinoline-1-carbonyl)benzoate typically involves the esterification of 4-(4-hydroxyisoquinoline-1-carbonyl)benzoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture under an inert atmosphere to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Methyl 4-(4-hydroxyisoquinoline-1-carbonyl)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester or isoquinoline moiety, depending on the reagents and conditions used. .

The major products formed from these reactions vary based on the specific conditions and reagents used, but they generally include derivatives of the original compound with modified functional groups.

Scientific Research Applications

Methyl 4-(4-hydroxyisoquinoline-1-carbonyl)benzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(4-hydroxyisoquinoline-1-carbonyl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyisoquinoline moiety is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. This interaction can lead to changes in cellular processes, contributing to the compound’s observed biological effects .

Comparison with Similar Compounds

Methyl 4-(4-hydroxyisoquinoline-1-carbonyl)benzoate can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H13NO4

Molecular Weight

307.3 g/mol

IUPAC Name

methyl 4-(4-hydroxyisoquinoline-1-carbonyl)benzoate

InChI

InChI=1S/C18H13NO4/c1-23-18(22)12-8-6-11(7-9-12)17(21)16-14-5-3-2-4-13(14)15(20)10-19-16/h2-10,20H,1H3

InChI Key

HAYYASYHSGUSLY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)C2=NC=C(C3=CC=CC=C32)O

Origin of Product

United States

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